2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid is a complex organic compound notable for its structural features, which include a piperidine ring and a pyridine moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological applications. The molecular formula of this compound is C13H16N2O2, and it has a molecular weight of approximately 232.28 g/mol.
This compound can be synthesized through various chemical methods, often involving the modification of piperidine and pyridine derivatives. The synthesis routes typically utilize acetic acid derivatives and may involve chiral catalysts to achieve specific stereochemistry.
2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid belongs to the class of piperidine derivatives, which are frequently investigated for their biological activity, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders.
The synthesis of 2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid can be approached through several methods:
The synthesis typically requires controlled reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm product identity.
The molecular structure of 2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid features a piperidine ring connected to a pyridine group through a carbon chain that includes a carboxylic acid functional group.
CC(=O)C(C1CCN(CC1)C2=CC=NC=C2)C(=O)O
.The chemical reactivity of 2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid is influenced by its functional groups:
Common reagents used in these reactions include:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
The density, boiling point, and other specific physical properties may vary depending on sample purity and environmental conditions.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0